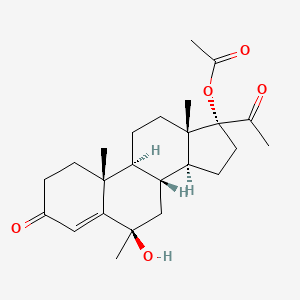
2,4-Pentadienal,4-(dimethylamino)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentadienal,4-(dimethylamino)-(9CI) is an organic compound characterized by the presence of a pentadienal group and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentadienal,4-(dimethylamino)-(9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with a dimethylamine derivative. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2,4-Pentadienal,4-(dimethylamino)-(9CI) may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pentadienal,4-(dimethylamino)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,4-Pentadienal,4-(dimethylamino)-(9CI) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Pentadienal,4-(dimethylamino)-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Pentadienal: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
4-(Dimethylamino)benzaldehyde: Contains a similar dimethylamino group but has a different overall structure.
Uniqueness
2,4-Pentadienal,4-(dimethylamino)-(9CI) is unique due to the combination of the pentadienal and dimethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
159411-14-0 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.171 |
Nombre IUPAC |
4-(dimethylamino)penta-2,4-dienal |
InChI |
InChI=1S/C7H11NO/c1-7(8(2)3)5-4-6-9/h4-6H,1H2,2-3H3 |
Clave InChI |
VLSWSEJOSCZBFI-UHFFFAOYSA-N |
SMILES |
CN(C)C(=C)C=CC=O |
Sinónimos |
2,4-Pentadienal,4-(dimethylamino)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)

![4-Chloro-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B587622.png)


![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)




